molecular formula C17H19NO3S B6370748 3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol CAS No. 1261922-26-2

3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol

Cat. No.: B6370748
CAS No.: 1261922-26-2
M. Wt: 317.4 g/mol
InChI Key: SNZIEIXLSDOPIJ-UHFFFAOYSA-N
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Description

3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol is a chemical compound that features a piperidine ring attached to a sulfonyl group, which is further connected to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol typically involves the following steps:

    Formation of the Piperidine Sulfonyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride to form the piperidine sulfonyl intermediate.

    Coupling with Phenol Derivative: The piperidine sulfonyl intermediate is then coupled with a phenol derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Sulfides and related derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, while the sulfonyl group can form hydrogen bonds or electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol
  • 3-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol
  • 2-(Arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides

Uniqueness

3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol is unique due to its specific combination of a piperidine ring and a sulfonyl group attached to a phenyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(4-piperidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-16-6-4-5-15(13-16)14-7-9-17(10-8-14)22(20,21)18-11-2-1-3-12-18/h4-10,13,19H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZIEIXLSDOPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683656
Record name 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-26-2
Record name 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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